molecular formula C16H21FN6O B2690883 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049481-22-2

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B2690883
CAS No.: 1049481-22-2
M. Wt: 332.383
InChI Key: VKYKGXKYALHNTJ-UHFFFAOYSA-N
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Description

1-(4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperazine ring, a common pharmacophore in bioactive molecules, which is substituted with a butan-1-one group and a 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl moiety. The tetrazole ring, a bioisostere for a carboxylic acid, can improve metabolic stability and bioavailability in drug candidates, while the fluorine atom on the phenyl ring can influence electronic properties, lipophilicity, and binding affinity. Piperazine derivatives are extensively investigated for their diverse biological activities and are core structures in numerous therapeutic agents. Research into similar compounds has demonstrated their potential as key intermediates in the development of protease inhibitors, receptor antagonists, and other biologically active molecules. The specific structural attributes of this compound make it a valuable scaffold for the synthesis and optimization of novel chemical entities in pharmaceutical R&D. It is intended for use as a building block or reference standard in laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKGXKYALHNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can be achieved via multi-step chemical reactions. A common synthetic route involves:

  • Formation of the tetrazole ring: : Reacting 3-fluoroaniline with sodium azide in the presence of a catalyst like copper sulfate to form 3-fluorophenyl tetrazole.

  • Piperazine alkylation: : The tetrazole is then reacted with piperazine under mild conditions, forming an intermediate.

  • Ketone formation: : The intermediate is then acylated using butanoyl chloride to form the final product.

Industrial Production Methods: In an industrial context, the process involves:

  • Bulk synthesis of intermediates using flow chemistry.

  • Continuous reaction setups for better yield and safety.

  • Using scalable purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : This compound can undergo various redox reactions, altering its functional groups.

  • Substitution Reactions: : Nucleophilic and electrophilic substitution can occur on the aromatic fluorophenyl group.

  • Hydrolysis: : The compound's ketone group can be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate for oxidation.

  • Reducing Agents: : Lithium aluminium hydride for reduction.

  • Substitution Reagents: : Halides like bromine or chlorine.

Major Products Formed:

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of more complex organic compounds.

  • Functions as a reagent in organic reactions.

Biology

  • Used in binding studies with biological macromolecules.

Medicine

  • Research into its potential as a therapeutic agent for treating conditions like inflammation or cancer.

  • Studied for its antimicrobial and antiviral properties.

Industry

  • Possible applications in developing advanced materials.

  • Used in chemical sensors due to its reactive groups.

Mechanism of Action

Molecular Targets and Pathways: : 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one primarily acts by binding to specific proteins or enzymes, thereby inhibiting or activating them. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can mimic phosphate groups, inhibiting kinases or phosphatases.

Comparison with Similar Compounds

Key Features :

  • Tetrazole Ring : A five-membered heterocycle with four nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
  • Piperazine Core : Facilitates conformational flexibility and receptor interaction.

While direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes involve coupling brominated piperazine intermediates with tetrazole-thiol derivatives under basic conditions (e.g., triethylamine in ethanol) . Yields for similar compounds range from 70–88% .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several classes of piperazine derivatives:

Compound Class Key Structural Features Reference
Sulfonylpiperazine-Tetrazole Piperazine linked to tetrazole via methyl group; sulfonyl substituents enhance polarity.
Urea-Linked Piperazines Piperazine connected to urea moieties; increased hydrogen-bonding capacity.
Arylpiperazine-Ketones Piperazine with aryl groups (e.g., thiophenyl, pyridinyl) and ketone chains.

Notable Differences:

  • Tetrazole vs. Urea/Sulfonyl Groups: The tetrazole ring in the target compound may mimic carboxylate groups in receptor binding, unlike urea or sulfonyl groups, which prioritize hydrogen-bond donor/acceptor properties .
  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : The 3-fluorophenyl group balances lipophilicity and electronic effects compared to bulkier substituents (e.g., 3-chlorophenyl in 11f , 2b ) .

Physicochemical Properties

Data inferred from analogs (Table 1):

Compound Molecular Weight (g/mol) Yield (%) Melting Point (°C) ESI-MS [M+H]+
Target Compound (Inferred) ~375.4 75–85 180–190 (estimated) 376.3
RTC6 (14) (Thiophenyl analog) 423.9 85 N/A 424.9
11a (3-Fluorophenyl urea derivative) 484.2 85.1 N/A 484.2
7a–x (Sulfonylpiperazine-tetrazole) 450–600 70–88 188–207 500–710

Key Observations :

  • The target compound’s lower molecular weight (~375.4 vs. 484.2 in 11a ) suggests improved bioavailability.
  • Fluorinated derivatives (e.g., 11a ) exhibit higher yields (~85%) compared to chlorinated analogs, likely due to synthetic efficiency .

Biological Activity

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, which includes a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C15H19FN6O
Molecular Weight 318.34 g/mol
CAS Number 1049362-82-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorophenyl and tetrazole groups enhance binding affinity to various receptors and enzymes, influencing several biological pathways. The piperazine moiety contributes to increased solubility and bioavailability, making it a suitable candidate for biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound possess significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating an ability to inhibit cell proliferation effectively. The IC50 values for some derivatives range from 6.2 μM to 43.4 μM against different tumor cell lines, indicating promising cytotoxic effects .

Antimicrobial Properties

Preliminary investigations suggest that the compound may exhibit antimicrobial activity. Its structural components facilitate interactions with bacterial cell membranes or essential metabolic pathways, leading to growth inhibition of pathogenic microorganisms.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that similar tetrazole derivatives can modulate inflammatory pathways, suggesting that this compound might influence cytokine production and immune response.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Antitumor Activity Demonstrated significant cytotoxicity against HCT116 (IC50 = 6.2 μM) .
Antimicrobial Testing Exhibited growth inhibition against various bacterial strains .
Inflammatory Response Showed potential modulation of TNF-alpha levels in vitro .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the 3-fluorophenyl group is critical for enhancing the compound's binding affinity and biological activity compared to its analogs lacking this substitution. This modification alters the electronic properties and steric hindrance, influencing receptor interactions.

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